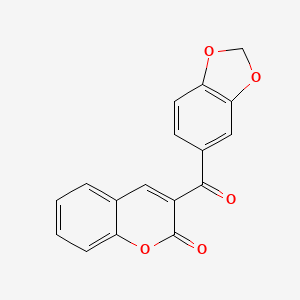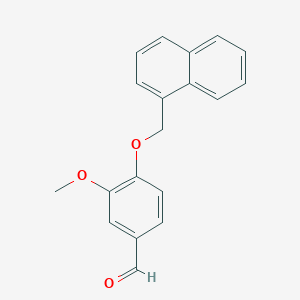
3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one is a complex organic compound that features a benzodioxole moiety fused to a chromenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one typically involves the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 2H-chromen-2-one under specific reaction conditions. The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2H-1,3-benzodioxole-5-carbonyl)amino]phenyl 4-fluorobenzene-1-sulfonate
- N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide
- 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
Uniqueness
3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one stands out due to its unique combination of the benzodioxole and chromenone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O5/c18-16(11-5-6-14-15(8-11)21-9-20-14)12-7-10-3-1-2-4-13(10)22-17(12)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDXXTJELFHBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)


![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)

![2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2694616.png)
![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)
![2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2694620.png)

